[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-piperidin-1-ylmethanone -

[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-piperidin-1-ylmethanone

Catalog Number: EVT-4135125
CAS Number:
Molecular Formula: C24H25N3O3
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[1-(Phenylsulfonyl)indol-3-yl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

  • Compound Description: This compound features a tetrahydroquinoline moiety fused to a cyclopentane ring, with a phenylsulfonylindole substituent at the 4-position []. The tetrahydroquinoline ring adopts a conformation between half-chair and sofa, and the cyclopentene ring displays an envelope conformation [].

8-Chloro-4-(1-(phenylsulfonyl)indol-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinoline

  • Compound Description: This structure closely resembles compound 1, with the addition of a chlorine atom at the 8-position of the tetrahydroquinoline system []. Like compound 1, its crystal structure reveals a sofa conformation for the tetrahydropyridine ring and an envelope conformation for the cyclopentene ring [].

Rac-3a(R),4(S),5,9b(S)-tetrahydro-4-(pyrid-2-yl)-3H-cyclopenta[c]quinoline

  • Compound Description: This compound, synthesized via a Lewis-acid catalyzed cycloaddition, possesses a pyridyl substituent at the 4-position of the tetrahydro-3H-cyclopenta[c]quinoline framework [].
  • Compound Description: A series of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline derivatives were identified as potential PTP inhibitors, with a specific focus on PTP1B, an enzyme implicated in diabetes and other diseases []. Structure-activity relationship studies indicated that compounds with bulky substituents at the 8-position exhibited enhanced potency and selectivity for PTP1B [].

4-Benzoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines and 6-Benzoyl-5,6,6a,7,8,10a-hexahydrophenanthridines

  • Compound Description: These compounds, synthesized via Lewis acid-catalyzed cycloadditions, showcase the versatility of ketoimines as building blocks for constructing complex polycyclic structures, including the tetrahydro-3H-cyclopenta[c]quinoline motif [].

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

  • Compound Description: A-867744 is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) []. Unlike other type II α7 PAMs, A-867744 displays a unique pharmacological profile by potentiating acetylcholine-evoked currents without inducing a distinct secondary component [].

3a,4,5,9b-Tetrahydro-4-(1-naphthalenyl)-3H-cyclopentan[c]quinoline-8-sulfonamide (TQS)

  • Compound Description: TQS is a widely studied type II PAM of α7 nAChRs [, , , , , , ]. It potentiates agonist-induced responses and displays distinct pharmacological effects compared to other PAMs like PNU-120596 []. TQS analogs have been explored for their diverse activities, including allosteric agonism and antagonism [, ].

4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)

  • Compound Description: 4BP-TQS, a close analog of TQS, acts as an allosteric agonist of α7 nAChRs, directly activating the receptor without requiring an orthosteric agonist [, , ]. It has been instrumental in understanding the allosteric modulation of α7 nAChRs [, ].
  • Relevance: This compound's allosteric agonist activity, attributed to its interaction with an intra-subunit transmembrane site [], highlights the potential for 4-(3-nitrophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline to exhibit similar activity, considering their structural similarities, particularly the shared tetrahydro-3H-cyclopenta[c]quinoline scaffold and the presence of a substituent at the 4-position.

(3aS*,4R*,9bR*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-3H-cyclopenta [c] quinolone (G15)

  • Compound Description: G15 acts as an antagonist of the G protein-coupled estrogen receptor 1 (GPER1) [, ].

(±)-1-([3aR*,4S*,9bS*]-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta [c]quinolin-8-yl)-ethanone (G1)

  • Compound Description: G1 is an agonist of GPER1 []. It has been shown to induce effects similar to those of raloxifene, a selective estrogen receptor modulator [].

Cis-trans-4-(2,3,5,6-tetramethylphenyl)-3a,4,5,9b-te-trahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2,3,5,6TMP-TQS)

  • Compound Description: Initially reported as a silent allosteric modulator of α7 nAChRs, 2,3,5,6TMP-TQS was later discovered to have enantioselective activity []. The (-) enantiomer acts as an antagonist of allosteric activation, while the (+) enantiomer functions as a PAM [].

cis-cis-4-p-Tolyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4MP-TQS)

  • Compound Description: 4MP-TQS is an allosteric agonist of α7 nAChRs, belonging to a series of methyl-substituted compounds that exhibit diverse pharmacological effects on this receptor subtype [].

Properties

Product Name

[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-piperidin-1-ylmethanone

IUPAC Name

[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-piperidin-1-ylmethanone

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C24H25N3O3/c28-24(26-12-2-1-3-13-26)17-10-11-22-21(15-17)19-8-5-9-20(19)23(25-22)16-6-4-7-18(14-16)27(29)30/h4-8,10-11,14-15,19-20,23,25H,1-3,9,12-13H2

InChI Key

AJAVTJKZCKBOLQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC(=CC=C5)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.